molecular formula C14H15BrN4OS B2576767 3-Bromo-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380143-90-6

3-Bromo-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2576767
CAS No.: 2380143-90-6
M. Wt: 367.27
InChI Key: WMWABFWWBLQGIW-UHFFFAOYSA-N
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Description

3-Bromo-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a brominated pyridine ring, a thiadiazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic synthesis. One common approach is to start with the bromination of 4-hydroxypyridine to obtain 3-bromo-4-hydroxypyridine. This intermediate is then subjected to nucleophilic substitution with 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiadiazole or pyrrolidine rings.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole moiety could play a role in binding to metal ions or other biomolecules, while the pyrrolidine ring might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine
  • 3-Bromo-4-{[1-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine

Uniqueness

3-Bromo-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine is unique due to the presence of the cyclopropyl group on the thiadiazole ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, potentially leading to distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4OS/c15-11-7-16-5-3-12(11)20-10-4-6-19(8-10)14-18-17-13(21-14)9-1-2-9/h3,5,7,9-10H,1-2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWABFWWBLQGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCC(C3)OC4=C(C=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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